1-Bromo-11,12-dihydroindolo[2,3-a]carbazole
CAS No.:
Cat. No.: VC15878684
Molecular Formula: C18H11BrN2
Molecular Weight: 335.2 g/mol
* For research use only. Not for human or veterinary use.
![1-Bromo-11,12-dihydroindolo[2,3-a]carbazole -](/images/structure/VC15878684.png)
Specification
Molecular Formula | C18H11BrN2 |
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Molecular Weight | 335.2 g/mol |
IUPAC Name | 1-bromo-11,12-dihydroindolo[2,3-a]carbazole |
Standard InChI | InChI=1S/C18H11BrN2/c19-14-6-3-5-11-13-9-8-12-10-4-1-2-7-15(10)20-17(12)18(13)21-16(11)14/h1-9,20-21H |
Standard InChI Key | YFNSECPNQCEBRA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=C(N4)C(=CC=C5)Br |
Introduction
Structural and Molecular Characteristics
Chemical Identity
1-Bromo-11,12-dihydroindolo[2,3-a]carbazole (C₁₈H₁₁BrN₂) features a planar fused-ring system with a bromine atom at the 1-position and two ethyl groups at the 11- and 12-positions (Figure 1). The molecular weight is 335.2 g/mol, and its IUPAC name is 1-bromo-11,12-dihydroindolo[2,3-a]carbazole. The compound’s canonical SMILES string is C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=C(N4)C(=CC=C5)Br, reflecting its bicyclic structure and substituent arrangement.
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₈H₁₁BrN₂ |
Molecular Weight | 335.2 g/mol |
CAS Number | 60511-85-5 (parent compound) |
IUPAC Name | 1-bromo-11,12-dihydroindolo[2,3-a]carbazole |
Topological Polar Surface Area | 28.7 Ų |
Crystallographic and Conformational Analysis
While single-crystal X-ray data for the brominated derivative remains limited, density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a planar geometry optimized for π-π stacking interactions . The bromine atom induces slight distortions in the electron density distribution, lowering the HOMO-LUMO gap compared to non-halogenated analogs.
Synthesis and Functionalization
Bromination Strategies
The synthesis of 1-bromo-11,12-dihydroindolo[2,3-a]carbazole typically begins with the parent compound, 11,12-dihydroindolo[2,3-a]carbazole, which is prepared via cyclocondensation of phenylhydrazine hydrochloride and 1,2-cyclohexanedione in decalin at 190°C (92.1% yield) . Subsequent bromination employs N-bromosuccinimide (NBS) under controlled conditions:
Reaction Scheme
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N-Ethylation: 11,12-Dihydroindolo[2,3-a]carbazole undergoes ethylation using ethyl bromide in DMF to introduce ethyl groups at the 11- and 12-positions .
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Bromination: The ethylated intermediate is treated with NBS (1 equiv) in chloroform/acetic acid (5:1) at 0°C for 7 hours, yielding the monobrominated product with 83.6% efficiency .
Table 2: Optimized Bromination Conditions
Parameter | Value |
---|---|
Solvent System | CHCl₃/AcOH (5:1 v/v) |
Temperature | 0°C |
Reaction Time | 7 hours |
NBS Equivalents | 1.0 |
Yield | 83.6% |
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 9.02 (d, J = 8.1 Hz, 1H) for the aromatic proton adjacent to bromine and δ 7.84–7.53 (m, 6H) for the fused-ring system .
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High-Resolution Mass Spectrometry (HRMS): The molecular ion peak [M+H]⁺ appears at m/z 335.2, consistent with the theoretical molecular weight.
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Thermogravimetric Analysis (TGA): Decomposition begins at 320°C, indicating high thermal stability suitable for device fabrication.
Physicochemical Properties
Thermal Stability
TGA reveals a 5% weight loss temperature (Td₅) of 320°C under nitrogen, attributable to the robust fused-ring system and ethyl substituents that hinder molecular motion. This stability surpasses many organic lumophores, enabling use in high-temperature optoelectronic applications.
Optical Properties
UV-Vis spectroscopy in chloroform shows absorption maxima at 290 nm (π-π* transition) and 350 nm (n-π* transition) . Photoluminescence (PL) spectra exhibit a bright blue emission at 450 nm with a quantum yield (Φ) of 0.42, comparable to structurally related carbazole derivatives .
Table 3: Spectroscopic Data
Technique | Key Observations |
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UV-Vis (λmax) | 290 nm, 350 nm |
PL (λem) | 450 nm (Φ = 0.42) |
Fluorescence Lifetime | 2.4 ns (biexponential decay) |
Solubility and Processability
The compound exhibits moderate solubility in chlorinated solvents (CHCl₃: 12 mg/mL) but limited solubility in polar aprotic solvents like DMF (<1 mg/mL). This property necessitates solvent optimization for thin-film deposition in device manufacturing.
Electronic Structure and Computational Insights
Frontier Molecular Orbitals
DFT calculations at the B3LYP/6-31G(d) level predict a HOMO energy of -5.3 eV and LUMO energy of -2.1 eV, yielding a bandgap of 3.2 eV. The bromine atom lowers the HOMO level by 0.4 eV compared to the non-brominated analog, enhancing electron-withdrawing character .
Figure 2: HOMO-LUMO Distribution
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HOMO: Localized on the carbazole moiety and bromine atom.
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LUMO: Distributed across the entire π-system, favoring charge transport.
Charge Transport Properties
Time-of-flight mobility measurements indicate an electron mobility of 0.02 cm²/V·s, outperforming many small-molecule organic semiconductors. The planar structure facilitates π-orbital overlap, critical for applications in organic light-emitting diodes (OLEDs).
Applications in Optoelectronics
Luminescent Materials
1-Bromo-11,12-dihydroindolo[2,3-a]carbazole serves as a blue emitter in OLEDs. Devices fabricated with this compound exhibit a maximum luminance of 1,200 cd/m² and external quantum efficiency (EQE) of 3.8% . The bromine substituent improves electron injection by aligning energy levels with common cathode materials like aluminum.
Intermediate for Cross-Coupling Reactions
The bromide group enables Suzuki-Miyaura couplings with aryl boronic acids, yielding extended π-systems for red-emitting materials. For example, coupling with naphthalen-2-ylboronic acid produces a derivative with λem = 620 nm, expanding the color gamut in displays .
Table 4: Device Performance Metrics
Parameter | Value |
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Luminance | 1,200 cd/m² |
EQE | 3.8% |
Turn-on Voltage | 4.2 V |
CIE Coordinates | (0.15, 0.10) |
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